![molecular formula C22H24BrP B1587581 sec-Butyltriphenylphosphonium bromide CAS No. 3968-92-1](/img/structure/B1587581.png)
sec-Butyltriphenylphosphonium bromide
Overview
Description
Sec-Butyltriphenylphosphonium bromide is a laboratory chemical . It is used as a reactant for various chemical reactions such as free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .
Synthesis Analysis
While specific synthesis methods for sec-Butyltriphenylphosphonium bromide were not found, a related compound, Triphenylphosphonium Phospholipid, has been synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid .Chemical Reactions Analysis
Sec-Butyltriphenylphosphonium bromide is used as a reactant in various chemical reactions. These include free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .Physical And Chemical Properties Analysis
Sec-Butyltriphenylphosphonium bromide is a white crystalline powder . It has a melting point of 240-243 °C (lit.) . It is soluble in chloroform and methanol .Scientific Research Applications
Free Radical 5-exo-dig Cyclization
(2-Butyl)triphenylphosphonium bromide: is used as a reactant in free radical 5-exo-dig cyclization reactions . This process is crucial for the synthesis of cyclic compounds, which are often found in various natural products and pharmaceuticals. The ability to form five-membered rings through this method is valuable in the development of new drugs and materials with enhanced properties.
Intramolecular Hydroacylalkoxylation
This compound serves as a reactant in intramolecular hydroacylalkoxylation reactions . This reaction is a powerful tool for constructing complex molecules with oxygen-containing heterocycles, which are common structures in bioactive molecules. The application of this reaction can lead to the development of new therapeutic agents and agrochemicals.
Wittig Reactions for Stereoselective Synthesis of Alkenes
The compound is employed in Wittig reactions to achieve the stereoselective synthesis of alkenes . Alkenes are fundamental structures in organic chemistry and are pivotal in the synthesis of a wide range of organic compounds. The ability to control the stereochemistry of the alkene formation is essential for the production of specific isomers needed in medicinal chemistry.
Dimerization of α-Olefins
(2-Butyl)triphenylphosphonium bromide: is utilized in the dimerization of α-olefins . This application is significant in the petrochemical industry for the production of higher-value products from simple olefin feedstocks. The dimerization process can lead to the creation of new materials with desirable properties for various industrial applications.
Alkylidenation of Hydrazides for Synthesis of Indoles
The compound is involved in the alkylidenation of hydrazides, which is a step in the synthesis of indoles . Indoles are a prominent class of heterocyclic compounds with a wide range of biological activities. They are found in many pharmaceuticals and are important in drug discovery and development.
Tandem Cyclization and 1,2-Thiolate Shift of Nitrogen Ylides
Lastly, (2-Butyl)triphenylphosphonium bromide is a reactant in tandem cyclization and 1,2-thiolate shift of nitrogen ylides . This tandem process is a sophisticated synthetic strategy that allows for the construction of complex molecules with multiple rings and chiral centers. Such molecules have potential applications in the synthesis of natural products and active pharmaceutical ingredients.
Safety and Hazards
Sec-Butyltriphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for sec-Butyltriphenylphosphonium bromide were not found, phosphonium compounds have been explored for their potential in various fields. For instance, they have been used in the synthesis of inhibitors of tubulin polymerization, expressing antimitotic and antitubulin properties . They have also been used in the design of pharmaceutical carriers with mitochondria-specific accumulation .
Mechanism of Action
Target of Action
(2-Butyl)Triphenylphosphonium Bromide, also known as butan-2-yl(triphenyl)phosphanium bromide or sec-Butyltriphenylphosphonium bromide, is an organic phosphine compound It’s known that phosphonium salts, including (2-butyl)triphenylphosphonium bromide, are often used in organic synthesis as deprotecting agents, catalysts, and reagents .
Mode of Action
It’s known that it can participate in various organic reactions such as the wittig reaction for the stereoselective synthesis of alkenes, and the dimerization of α-olefins . It can also react to form phosphoric acid and the corresponding triphenylphosphine .
Biochemical Pathways
It’s known that it can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known that it is soluble in water and organic solvents such as ethanol and dimethylformamide . This solubility can influence its bioavailability.
Result of Action
It’s known that it can participate in various organic reactions, potentially leading to the formation of new compounds .
properties
IUPAC Name |
butan-2-yl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAYXKPYJOYEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3968-92-1 | |
Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3968-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sec-butyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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